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molecular formula C9H10ClNO3 B176639 Ethyl 2-chloro-6-methoxyisonicotinate CAS No. 106719-08-8

Ethyl 2-chloro-6-methoxyisonicotinate

Cat. No. B176639
M. Wt: 215.63 g/mol
InChI Key: OSSXCXUUDCONKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296745B2

Procedure details

To a previously sonicated suspension of 2-chloro-6-methoxyisonicotinic acid (4.0 g, 21 mmol) in ethanol (50 mL) was added thionyl chloride (4.64 mL, 64.0 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then at room temperature for 18 h. Thionyl chloride (4.64 mL, 64.0 mmol) was slowly added and the mixture was stirred at room temperature for 4 h. The reaction mixture was quenched by slowly pouring into a saturated aqueous solution of sodium bicarbonate (200 mL). Ice was added to the mixture to lower the temperature. The mixture was extracted with diethyl ether (150 mL×2). The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford a clear syrup as crude product. The crude product was dried for 2 h under high vacuum while heating to 80° C. The resulting residue was concentrated from toluene (500 mL) to afford ethyl 2-chloro-6-methoxyisonicotinate as an off white solid (3.205 g). 1H NMR (400 MHz, CDCl3) δ 1.40 (s, 3H), 3.98 (s, 3H), 4.39 (s, 2H), 7.22 (s, 1H), 7.44 (s, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Quantity
4.64 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH2:17](O)[CH3:18]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([O:11][CH3:12])[N:10]=1)[C:5]([O:7][CH2:17][CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
4.64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
4.64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by slowly pouring into a saturated aqueous solution of sodium bicarbonate (200 mL)
ADDITION
Type
ADDITION
Details
Ice was added to the mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (150 mL×2)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a clear syrup as crude product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dried for 2 h under high vacuum
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while heating to 80° C
CONCENTRATION
Type
CONCENTRATION
Details
The resulting residue was concentrated from toluene (500 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(C(=O)OCC)C=C(N1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.205 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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